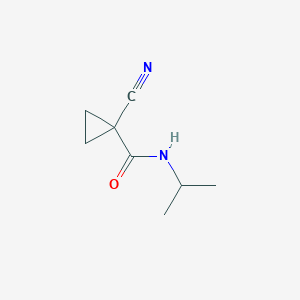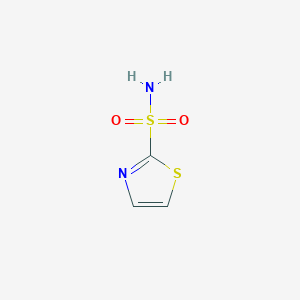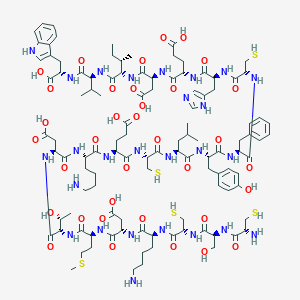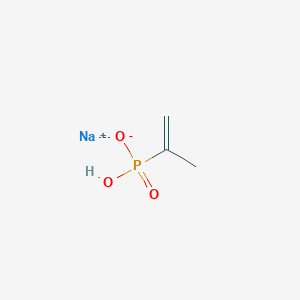
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This water-soluble polymer is known for its ability to chelate metal ions and form protective layers on metal surfaces, making it an ideal candidate for industrial coatings and water treatment applications.
Vorbereitungsmethoden
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through various polymerization methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The polymerization of L-aspartic acid is a common route, where the reaction conditions such as temperature, pH, and catalysts are carefully controlled to achieve the desired polymer properties. Industrial production methods often involve large-scale polymerization reactors and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications:
Water Treatment: Used as a sequestering agent to remove metal ions from wastewater.
Biomedical Applications: Employed as a drug carrier and in tissue engineering due to its biocompatibility and low toxicity.
Industrial Coatings: Acts as a corrosion inhibitor and protective coating on metal surfaces.
Antioxidant Properties: Exhibits potential therapeutic benefits due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form protective layers on metal surfaces. This compound has a high affinity for metal ions, allowing it to remove metal ions from solutions and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is unique due to its biodegradability and water solubility. Similar compounds include:
Polyacrylic acid: Another water-soluble polymer used in similar applications but lacks the biodegradability of Polyaspartic acid.
Polyphosphoric acid: Known for its strong acidic properties and used in different industrial applications.
Polyvinylphosphonic acid: Shares some chelating properties but differs in its structural composition and specific applications.
This compound stands out due to its environmentally friendly nature and versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
118632-18-1 |
|---|---|
Molekularformel |
C3H6NaO3P |
Molekulargewicht |
144.04 g/mol |
IUPAC-Name |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
InChI-Schlüssel |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
Kanonische SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


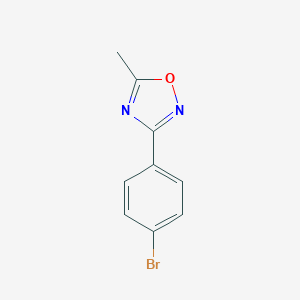

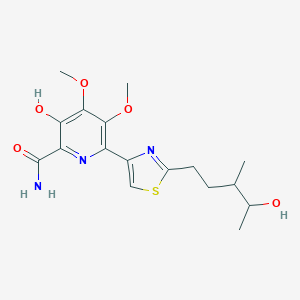
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
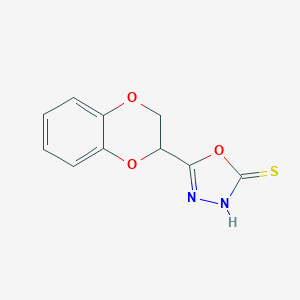
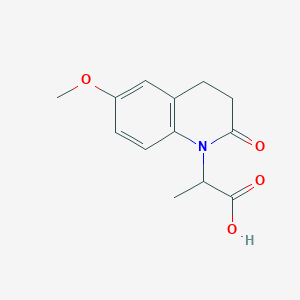
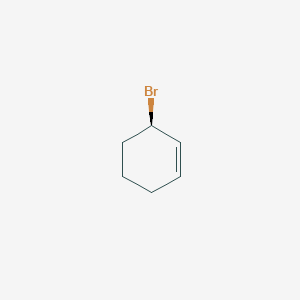



![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
